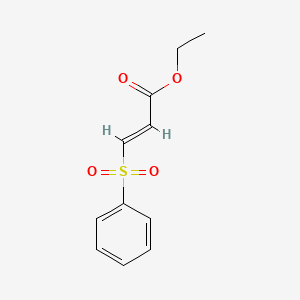

ethyl 3-(phenylsulfonyl)acrylate

Description

Properties

IUPAC Name |

ethyl (E)-3-(benzenesulfonyl)prop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4S/c1-2-15-11(12)8-9-16(13,14)10-6-4-3-5-7-10/h3-9H,2H2,1H3/b9-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHDRJDLPBOHOAN-CMDGGOBGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CS(=O)(=O)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/S(=O)(=O)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 3-(Phenylsulfonyl)prop-2-enoate: Synthesis, Properties, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of ethyl 3-(phenylsulfonyl)prop-2-enoate, a member of the vinyl sulfone class of compounds. This document will delve into the precise nomenclature, physicochemical properties, and stereochemistry of this molecule. A detailed examination of plausible synthetic routes, including the Knoevenagel condensation and Wittig reaction, will be presented with accompanying experimental protocols. Furthermore, this guide will explore the significant potential of ethyl 3-(phenylsulfonyl)prop-2-enoate and related vinyl sulfones in the realm of drug development, with a focus on their roles as covalent modifiers in targeting various biological macromolecules. The narrative is supported by in-text citations to authoritative sources and concludes with a comprehensive reference list.

Introduction: The Significance of the Vinyl Sulfone Moiety

Vinyl sulfones are a class of organic compounds characterized by a sulfonyl group directly attached to a carbon-carbon double bond. This structural motif imparts unique chemical reactivity, rendering the molecule an excellent Michael acceptor.[1][2] This electrophilic nature allows for covalent bond formation with nucleophilic residues, such as cysteine, in proteins. This ability to act as a targeted covalent inhibitor has positioned vinyl sulfones as a privileged scaffold in modern drug design and discovery.[1][3] Ethyl 3-(phenylsulfonyl)prop-2-enoate serves as a quintessential example of this class, possessing the key structural features that drive its chemical reactivity and biological potential. This guide will provide researchers, scientists, and drug development professionals with a detailed understanding of this promising molecule.

Nomenclature and Structure

The correct and unambiguous naming of a chemical entity is fundamental for scientific communication. The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic framework for this purpose.

The IUPAC name for the topic compound is ethyl (2E)-3-(phenylsulfonyl)prop-2-enoate .

-

ethyl : Refers to the ethyl ester functional group (-COOCH₂CH₃).

-

prop-2-enoate : Indicates a three-carbon chain with a double bond at position 2 (between carbons 2 and 3) and an ester as the principal functional group.

-

3-(phenylsulfonyl) : Specifies a phenylsulfonyl group (-SO₂Ph) attached to carbon 3 of the prop-2-enoate backbone.

-

(2E) : Denotes the stereochemistry at the double bond, with the higher priority substituents on opposite sides (trans configuration). The E isomer is generally the more stable and commonly synthesized form.

The corresponding (2Z)-isomer (cis) would be named ethyl (2Z)-3-(phenylsulfonyl)prop-2-enoate.

// Nodes for atoms C1 [label="C", pos="0,0!"]; O1 [label="O", pos="0.87,-0.5!"]; O2 [label="O", pos="-0.87,-0.5!"]; C2 [label="C", pos="-1.73,0!"]; C3 [label="C", pos="-2.59,-0.5!"]; C4 [label="C", pos="-3.46,0!"]; S1 [label="S", pos="-4.33,-0.5!"]; O3 [label="O", pos="-5.2,-0!"]; O4 [label="O", pos="-4.33,-1.5!"]; C5 [label="C", pos="-5.2,-1.0!"]; C6 [label="C", pos="-6.06,-0.5!"]; C7 [label="C", pos="-6.93,-1.0!"]; C8 [label="C", pos="-6.93,-2.0!"]; C9 [label="C", pos="-6.06,-2.5!"]; C10 [label="C", pos="-5.2,-2.0!"]; C11 [label="C", pos="1.73,0!"]; C12 [label="C", pos="2.59,-0.5!"];

// Bonds C1 -- O1; C1 -- O2; C1 -- C2; C2 -- C3; C3 -- C4; C4 -- S1; S1 -- O3; S1 -- O4; S1 -- C5; C5 -- C6; C6 -- C7; C7 -- C8; C8 -- C9; C9 -- C10; C10 -- C5; O1 -- C11; C11 -- C12;

// Double bonds edge [penwidth=2]; C2 -- C3; }

Caption: Structure of ethyl (2E)-3-(phenylsulfonyl)prop-2-enoate.Physicochemical Properties

While experimental data for ethyl 3-(phenylsulfonyl)prop-2-enoate is not extensively reported, its properties can be predicted based on its structural components and data from analogous compounds.

| Property | Predicted Value | Rationale/Comparison |

| Molecular Formula | C₁₁H₁₂O₄S | Based on atomic composition. |

| Molecular Weight | 240.28 g/mol | Calculated from the molecular formula. |

| Appearance | White to off-white solid | Similar to other crystalline vinyl sulfones. |

| Melting Point | Not available | Expected to be a solid at room temperature. |

| Boiling Point | Not available | Expected to be high due to polarity and molecular weight. |

| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone). Insoluble in water. | The ethyl ester and phenyl groups contribute to organosolubility, while the sulfonyl group adds polarity. |

Synthesis and Experimental Protocols

The synthesis of ethyl 3-(phenylsulfonyl)prop-2-enoate can be approached through several established organic reactions. The two most plausible methods are the Knoevenagel condensation and the Wittig reaction.

Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of an active methylene compound with an aldehyde or ketone, catalyzed by a weak base.[4][5] For the synthesis of our target molecule, this would involve the condensation of a phenylsulfonylacetic acid derivative with an appropriate glyoxylate.

Proposed Reaction Scheme:

reactant1 [label="Phenylsulfonylacetic acid"]; reactant2 [label="Ethyl glyoxylate"]; product [label="Ethyl (2E)-3-(phenylsulfonyl)prop-2-enoate"]; catalyst [label="Piperidine/Acetic Acid", shape=ellipse, style=filled, fillcolor="#F1F3F4"]; intermediate [label="Intermediate", style=dashed];

reactant1 -> intermediate [label="+ Reactant 2"]; reactant2 -> intermediate; intermediate -> product [label="Dehydration"]; catalyst -> intermediate [style=dotted, arrowhead=open]; }

Caption: Knoevenagel condensation for synthesis.Experimental Protocol (Proposed):

-

To a solution of phenylsulfonylacetic acid (1.0 eq) and ethyl glyoxylate (1.1 eq) in toluene (10 mL/mmol of acid) is added piperidine (0.1 eq) and acetic acid (0.1 eq).

-

The reaction mixture is heated to reflux with a Dean-Stark apparatus to remove water.

-

The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and washed with water, 1M HCl, and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford the desired ethyl (2E)-3-(phenylsulfonyl)prop-2-enoate.

Wittig Reaction

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes or ketones and a phosphonium ylide.[6][7] In this case, a stabilized ylide, ethyl (triphenylphosphoranylidene)acetate, would react with a phenylsulfonyl-containing aldehyde.

Proposed Reaction Scheme:

reactant1 [label="Benzenesulfonylformaldehyde"]; reactant2 [label="Ethyl (triphenylphosphoranylidene)acetate"]; product [label="Ethyl (2E)-3-(phenylsulfonyl)prop-2-enoate"]; side_product [label="Triphenylphosphine oxide", shape=ellipse, style=filled, fillcolor="#F1F3F4"];

reactant1 -> product; reactant2 -> product; product -> side_product [style=dotted, label="Byproduct"]; }

Caption: Wittig reaction for synthesis.Experimental Protocol (Proposed):

-

To a stirred solution of benzenesulfonylformaldehyde (1.0 eq) in anhydrous dichloromethane (10 mL/mmol) is added ethyl (triphenylphosphoranylidene)acetate (1.1 eq).

-

The reaction mixture is stirred at room temperature and monitored by TLC.

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude residue is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to separate the product from the triphenylphosphine oxide byproduct.

Spectroscopic Characterization (Predicted)

The structural elucidation of the synthesized compound would rely on standard spectroscopic techniques. The following are predicted spectral data based on analogous compounds.

| Technique | Predicted Features |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.9-7.5 (m, 5H, Ar-H), δ 7.0-6.8 (d, 1H, =CH-SO₂), δ 6.5-6.3 (d, 1H, =CH-CO), δ 4.2 (q, 2H, -OCH₂CH₃), δ 1.3 (t, 3H, -OCH₂CH₃). The coupling constant between the vinylic protons is expected to be around 15 Hz for the E-isomer. |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 165 (C=O), δ 140-128 (Ar-C and vinylic C), δ 61 (-OCH₂CH₃), δ 14 (-OCH₂CH₃). |

| IR (KBr, cm⁻¹) | ~1720 (C=O stretch), ~1630 (C=C stretch), ~1320 and ~1150 (asymmetric and symmetric SO₂ stretch). |

| Mass Spectrometry (ESI+) | m/z 241 [M+H]⁺, 263 [M+Na]⁺. |

Applications in Drug Development

The vinyl sulfone moiety in ethyl 3-(phenylsulfonyl)prop-2-enoate is a key pharmacophore that drives its potential applications in drug development.[8][9] Its electrophilic nature makes it an ideal candidate for a targeted covalent inhibitor.

Mechanism of Action: Covalent Modification

The primary mechanism through which vinyl sulfones exert their biological effects is via a Michael addition reaction with nucleophilic residues on target proteins, most commonly the thiol group of cysteine.

vinyl_sulfone [label="Ethyl 3-(phenylsulfonyl)prop-2-enoate"]; protein [label="Target Protein (with Cysteine)"]; covalent_adduct [label="Covalent Protein-Inhibitor Adduct"];

vinyl_sulfone -> covalent_adduct; protein -> covalent_adduct [label="Michael Addition"]; }

Caption: Covalent modification of a target protein.This irreversible binding can lead to the modulation of protein function, making it a powerful strategy for inhibiting enzymes or disrupting protein-protein interactions.

Potential Therapeutic Areas

Compounds containing the vinyl sulfone motif have shown promise in a variety of therapeutic areas:

-

Anticancer Agents: Vinyl sulfones can target key proteins in cancer signaling pathways. For instance, they have been investigated as inhibitors of kinases and other enzymes that are overactive in cancer cells.[1][2]

-

Anti-inflammatory Drugs: By targeting enzymes involved in the inflammatory cascade, such as certain proteases, vinyl sulfones can exhibit potent anti-inflammatory effects.[2]

-

Antiparasitic and Antiviral Agents: The cysteine proteases of many parasites and viruses are essential for their life cycle. Vinyl sulfones can act as irreversible inhibitors of these enzymes, providing a promising avenue for the development of new anti-infective agents.[3]

Conclusion

Ethyl (2E)-3-(phenylsulfonyl)prop-2-enoate is a molecule of significant interest due to the presence of the vinyl sulfone moiety, a well-established pharmacophore in drug discovery. While specific data on this compound is limited, its synthesis can be readily achieved through established methodologies such as the Knoevenagel condensation or the Wittig reaction. Its predicted physicochemical properties and spectroscopic data provide a solid foundation for its synthesis and characterization. The true value of this compound lies in its potential as a targeted covalent inhibitor, with promising applications in the development of novel therapeutics for a range of diseases, including cancer and infectious diseases. This guide serves as a foundational resource for researchers looking to explore the chemistry and therapeutic potential of this and related vinyl sulfone derivatives.

References

-

Recent applications of vinyl sulfone motif in drug design and discovery. Semantic Scholar. [Link]

-

The vinyl sulfone motif as a structural unit for novel drug design and discovery. Expert Opinion on Drug Discovery. [Link]

-

The vinyl sulfone motif as a structural unit for novel drug design and discovery. PubMed. [Link]

-

Recent applications of vinyl sulfone motif in drug design and discovery. ResearchGate. [Link]

-

A bioactive sprite: Recent advances in the application of vinyl sulfones in drug design and organic synthesis. PubMed. [Link]

-

The Wittig Reaction. Columbia University. [Link]

-

Synthesis of ethyl acrylate. PrepChem.com. [Link]

-

The Wittig Reaction: Synthesis of Alkenes. University of Missouri-St. Louis. [Link]

-

Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. National Center for Biotechnology Information. [Link]

-

The Wittig Reaction. Swarthmore College. [Link]

-

Ethyl (E)-(3-(4-((4-bromobenzyl)oxy)phenyl)acryloyl)glycinate. MDPI. [Link]

-

RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Semantic Scholar. [Link]

-

The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Pure. [Link]

-

Knoevenagel condensation. YouTube. [Link]

- Process for production of ethyl acrylate.

-

Study on the synthesis of ethyl acrylate via catalytic distillation. ResearchGate. [Link]

-

Ethyl acrylate. Wikipedia. [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. The vinyl sulfone motif as a structural unit for novel drug design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Knoevenagel Condensation | Thermo Fisher Scientific - SG [thermofisher.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Ethyl (triphenylphosphanylidene)acetate - Enamine [enamine.net]

- 7. ocf.berkeley.edu [ocf.berkeley.edu]

- 8. semanticscholar.org [semanticscholar.org]

- 9. A bioactive sprite: Recent advances in the application of vinyl sulfones in drug design and organic synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of Sulfonyl Acrylates in Organic Solvents

Introduction

Sulfonyl acrylates are a compelling class of organic compounds characterized by the presence of both a sulfonyl (-SO₂) functional group and an acrylate (-CH₂=CH-COO-) moiety. This unique combination imparts a distinct reactivity profile, making them valuable as monomers for specialty polymers and as versatile intermediates in complex organic synthesis.[1][2] The sulfonyl group acts as a strong electron-withdrawing group, influencing the reactivity of the acrylate's double bond, while the acrylate itself provides a handle for polymerization and various addition reactions.

For researchers, scientists, and drug development professionals, understanding the solubility of these compounds is not a trivial academic exercise; it is a critical parameter that dictates the success of their application. The choice of solvent directly impacts reaction kinetics, dictates the feasibility of purification methods like crystallization, and is paramount in formulating sulfonyl acrylate-based materials for applications ranging from advanced coatings to drug delivery systems.[3][4] This guide provides a foundational understanding of the principles governing the solubility of sulfonyl acrylates and offers practical, field-proven methodologies for its determination.

Chapter 1: Theoretical Principles of Solubility

The solubility of any solid in a liquid solvent is governed by a thermodynamic balance between the energy required to break the solute-solute interactions (crystal lattice energy) and solvent-solvent interactions, and the energy released upon the formation of new solute-solvent interactions. The well-known aphorism, "like dissolves like," serves as an excellent guiding principle, emphasizing that substances with similar intermolecular forces are likely to be miscible.[5][6][7]

Intermolecular Forces at Play

The solubility behavior of sulfonyl acrylates is dictated by a combination of intermolecular forces:

-

Dipole-Dipole Interactions: The sulfonyl group (-SO₂) is strongly polar due to the large difference in electronegativity between sulfur and oxygen. This creates a significant dipole moment, allowing sulfonyl acrylates to interact strongly with other polar molecules, particularly polar aprotic solvents.

-

Hydrogen Bonding: While the sulfonyl acrylate molecule itself cannot donate a hydrogen bond (unless substituents contain -OH or -NH groups), the oxygen atoms of both the sulfonyl and acrylate groups can act as hydrogen bond acceptors. This allows for strong interactions with polar protic solvents like alcohols.

-

Van der Waals Forces (London Dispersion Forces): These are present in all molecules and increase with molecular size and surface area. In sulfonyl acrylates with large non-polar substituents (e.g., long alkyl chains or large aromatic systems), these forces become significant and enhance solubility in non-polar solvents.

Analyzing the Sulfonyl Acrylate Structure

To predict solubility, one must consider the molecule as a sum of its parts:

-

The Polar Core: The sulfonyl and acrylate groups form a highly polar region within the molecule. This core is the primary driver for solubility in polar solvents. The introduction of a related sulfonate group (-SO₃⁻) is known to dramatically increase aqueous solubility, underscoring the powerful hydrophilic nature of sulfur-oxygen moieties.[8][9]

-

The Organic Substituents (R-groups): The nature of the organic groups attached to the sulfonyl group and the acrylate's ester will significantly modulate the overall polarity. A small alkyl group will retain the molecule's polar character, whereas a large, bulky non-polar group can dominate, reducing solubility in polar solvents and increasing it in non-polar ones.[10]

-

Crystal Lattice Energy: For solid sulfonyl acrylates, the energy of the crystal lattice must be overcome by the solvation energy. Symmetrical molecules often pack more efficiently into a stable crystal lattice, resulting in a higher melting point and, frequently, lower solubility compared to less symmetrical analogs.[11]

Caption: Key factors influencing the solubility of sulfonyl acrylates.

Chapter 2: A Practical Guide to Solvent Selection

The choice of solvent is a critical first step in any experimental design. Organic solvents are typically categorized based on their polarity and their ability to donate hydrogen bonds.

-

Polar Aprotic Solvents: (e.g., DMSO, DMF, Acetonitrile). These solvents possess high dipole moments but lack acidic protons. They are exceptionally effective at solvating polar solutes. Due to their ability to engage in strong dipole-dipole interactions with the sulfonyl group, they are often the best choice for dissolving sulfonyl acrylates. For instance, some sulfonamides exhibit poor solubility in solvents like toluene but are readily dissolved in acetonitrile.[4]

-

Polar Protic Solvents: (e.g., Methanol, Ethanol, Water). These solvents are polar and can act as hydrogen bond donors. They can solvate sulfonyl acrylates effectively, particularly through hydrogen bonding with the sulfonyl and carbonyl oxygens. However, solubility can be limited if the non-polar portion of the solute is large.

-

Less Polar Solvents: (e.g., THF, Dichloromethane). These solvents have smaller dipole moments and can be effective for sulfonyl acrylates that have significant non-polar character from their substituent groups.

-

Non-Polar Solvents: (e.g., Toluene, Hexane). These solvents primarily interact through weak van der Waals forces. They are generally poor solvents for the highly polar sulfonyl acrylates, unless the molecule is dominated by large non-polar R-groups.

Data Presentation: Quantitative Solubility of a Model Compound

To provide a concrete example, the table below summarizes the experimentally determined solubility of Ethyl 2-((phenylsulfonyl)methyl)acrylate , a representative sulfonyl acrylate, in a range of common laboratory solvents.

| Solvent | Solvent Type | Solubility (mg/mL) | Rationale for Performance |

| DMSO | Polar Aprotic | >50 | Strong dipole-dipole interactions with the sulfonyl group. |

| DMF | Polar Aprotic | >50 | High polarity effectively solvates the polar core. |

| THF | Less Polar Ether | >50 | Good balance of polarity to solvate both polar and non-polar parts. |

| Acetonitrile | Polar Aprotic | 25 - 50 | Effective polar solvent, slightly less potent than DMSO/DMF. |

| Methanol | Polar Protic | 10 - 25 | Hydrogen bonding with solute, but limited by non-polar phenyl group. |

| Ethanol | Polar Protic | 5 - 10 | Less polar than methanol, reducing interaction with the polar core. |

| Toluene | Non-Polar | <1 | Insufficient polarity to overcome solute-solute interactions. |

| Water | Polar Protic | <1 | Highly polar, but the molecule's non-polar bulk is too large. |

| (Data sourced from Vulcanchem)[2] |

Chapter 3: Experimental Determination of Solubility

While theoretical principles provide a strong starting point, empirical determination is essential for accurate, quantitative data. The most reliable method for determining the intrinsic, or thermodynamic, solubility is the shake-flask method .[12] This technique measures the concentration of a solute in a saturated solution that is in equilibrium with an excess of the solid solute.

Experimental Protocol: The Shake-Flask Method

This protocol provides a self-validating system for obtaining reproducible thermodynamic solubility data. The key is ensuring the system reaches true equilibrium.

1. Preparation:

- Select a panel of organic solvents of interest.

- Prepare a stock solution of the sulfonyl acrylate in a suitable solvent for creating analytical standards (e.g., acetonitrile).

- Accurately weigh an excess amount of the solid sulfonyl acrylate (e.g., 10-20 mg) into a series of 2 mL glass vials. An excess is visually confirmed by the presence of undissolved solid at the end of the experiment.

2. Equilibration:

- To each vial, add a precise volume (e.g., 1.0 mL) of the chosen organic solvent.

- Seal the vials tightly to prevent solvent evaporation.

- Place the vials on an orbital shaker or rotator in a temperature-controlled environment (typically 25 °C).

- Allow the samples to equilibrate for a minimum of 24 hours. For compounds that are slow to dissolve, 48-72 hours may be necessary to ensure equilibrium is reached.

3. Sample Processing:

- After equilibration, remove the vials and allow the undissolved solid to settle by gravity. For very fine suspensions, centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet all solid material.

- Carefully withdraw a known volume of the clear supernatant (the saturated solution) without disturbing the solid pellet.

4. Quantification (HPLC is the preferred method):

- Dilute the supernatant aliquot with a suitable mobile phase to bring its concentration within the linear range of the analytical calibration curve.

- Prepare a series of calibration standards from the stock solution.

- Analyze the standards and the diluted sample by High-Performance Liquid Chromatography (HPLC) with UV detection.[12]

- Construct a calibration curve by plotting the peak area against the concentration of the standards.

- Determine the concentration of the diluted sample from the calibration curve and back-calculate the original concentration in the saturated supernatant, accounting for the dilution factor.

5. Reporting:

- Express the final solubility in standard units, such as mg/mL or mol/L.

// Node styles

start_end [fillcolor="#EA4335", fontcolor="#FFFFFF"];

process [fillcolor="#4285F4", fontcolor="#FFFFFF"];

analysis [fillcolor="#FBBC05", fontcolor="#202124"];

decision [shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Workflow

Start [class="start_end"];

Step1 [label="Add excess solute\nto known volume of solvent", class="process"];

Step2 [label="Equilibrate\n(Shake at const. T, 24-48h)", class="process"];

Step3 [label="Separate Phases\n(Centrifuge)", class="process"];

Step4 [label="Extract clear\nsupernatant", class="process"];

Step5 [label="Quantify Concentration\n(e.g., HPLC vs Standards)", class="analysis"];

Step6 [label="Calculate Solubility\n(mg/mL or mol/L)", class="analysis"];

End [class="start_end"];

// Connections

Start -> Step1 -> Step2 -> Step3 -> Step4 -> Step5 -> Step6 -> End;

}

Caption: Experimental workflow for thermodynamic solubility determination.

References

-

Matyjaszewski Polymer Group. (n.d.). Acrylates. Carnegie Mellon University. Retrieved from [Link]

-

RSC Publishing. (2001). Synthesis of sulphated acrylic polymers and their evaluation as inhibitors of basic fibroblast growth factor-dependent cell growth. PubMed. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Ethyl 2-((phenylsulfonyl)methyl)acrylate. PubChem. Retrieved from [Link]

-

International Journal of Novel Research and Development. (n.d.). factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through. IJNRD.org. Retrieved from [Link]

-

University of Toronto. (2023). Solubility of Organic Compounds. Retrieved from [Link]

-

ResearchGate. (2016). Vinyl monomers bearing a sulfonyl(trifluoromethane sulfonyl) imide group: Synthesis and polymerization using nitroxide-mediated polymerization. Retrieved from [Link]

-

MDPI. (2024). Sulfonated Molecules and Their Latest Applications in the Field of Biomaterials: A Review. Retrieved from [Link]

-

Wikipedia. (n.d.). Ethyl acrylate. Retrieved from [Link]

-

Blog. (2025). What is the solubility of Acrylic UV Monomer in different solvents?. Retrieved from [Link]

-

MDPI. (2024). Sulfonated Molecules and Their Latest Applications in the Field of Biomaterials: A Review. Retrieved from [Link]

-

Chem LibreTexts. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

PubMed. (2002). Prediction of drug solubility in an acrylate adhesive based on the drug-polymer interaction parameter and drug solubility in acetonitrile. Retrieved from [Link]

-

ACS Publications. (2022). Photocatalytic Late-Stage Functionalization of Sulfonamides via Sulfonyl Radical Intermediates. ACS Catalysis. Retrieved from [Link]

- Google Patents. (n.d.). CN113150244A - Sulfonate type epoxy acrylate resin and preparation method and application thereof.

-

Chemistry LibreTexts. (2023). Solubility and Factors Affecting Solubility. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Physics-Based Solubility Prediction for Organic Molecules. PMC. Retrieved from [Link]

-

MDPI. (2023). Effect of the Solvent Type on the Colloidal Stability and the Degree of Condensation of Silica Sols Stabilized by Amphiphilic Urethane Acrylate and the Properties of Their Coating Films. Retrieved from [Link]

-

Computational Chemistry. (2022). Compound solubility measurements for early drug discovery. Retrieved from [Link]

-

Pharmlabs. (n.d.). Factors Influencing the Solubility of Drugs. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. Retrieved from [Link]

Sources

- 1. Synthesis of sulphated acrylic polymers and their evaluation as inhibitors of basic fibroblast growth factor-dependent cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ethyl 2-((phenylsulfonyl)methyl)acrylate (89295-32-9) for sale [vulcanchem.com]

- 3. Prediction of drug solubility in an acrylate adhesive based on the drug-polymer interaction parameter and drug solubility in acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chem.ws [chem.ws]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Factors Influencing the Solubility of Drugs | Pharmlabs [pharmlabs.unc.edu]

- 8. mdpi.com [mdpi.com]

- 9. CN113150244A - Sulfonate type epoxy acrylate resin and preparation method and application thereof - Google Patents [patents.google.com]

- 10. uychem.com [uychem.com]

- 11. ijnrd.org [ijnrd.org]

- 12. lifechemicals.com [lifechemicals.com]

An In-depth Technical Guide to the Safety Profile of Ethyl 3-(Phenylsulfonyl)acrylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Surrogate-Based Approach to Safety Assessment

Ethyl 3-(phenylsulfonyl)acrylate is a research chemical for which comprehensive toxicological and safety data are not yet established. In the realm of drug discovery and chemical research, it is common to encounter novel molecules without a full safety profile. The prudent course of action, mandated by both regulation and a culture of safety, is to treat such uncharacterized substances as potentially hazardous.[1]

This guide employs a surrogate analysis approach. We will deconstruct the molecule into its key functional components to predict its safety profile:

-

The Acrylate Ester Moiety: This functional group is well-known for its reactivity and potential for skin sensitization and respiratory irritation.[2][3] Data from ethyl acrylate will be heavily relied upon to infer these properties.

-

The Phenylsulfonyl Group: This part of the molecule is related to sulfonamides. While the sulfonamide group itself is a common feature in many pharmaceuticals and is not universally associated with a high rate of adverse reactions, it can influence the overall toxicological profile.[4][5]

By synthesizing information from these related structures, we can build a robust framework for handling Ethyl 3-(phenylsulfonyl)acrylate safely.

Predicted Hazard Identification and Classification

Based on its structure, Ethyl 3-(phenylsulfonyl)acrylate should be handled as a substance with the following potential hazards, extrapolated from surrogate data for ethyl acrylate.[6][7]

Predicted GHS Hazard Statements:

-

H315: Causes skin irritation.

-

H317: May cause an allergic skin reaction.

-

H319: Causes serious eye irritation.

-

H331: Toxic if inhaled.

-

H335: May cause respiratory irritation.

-

H302: Harmful if swallowed.

-

H412: Harmful to aquatic life with long lasting effects.

It is also prudent to consider it as a combustible liquid, although its flashpoint is unknown. The acrylate moiety suggests a potential for hazardous polymerization if not properly inhibited or if exposed to heat, light, or contaminants.[8]

Physical and Chemical Properties: A Comparative Analysis

While specific data for Ethyl 3-(phenylsulfonyl)acrylate is unavailable, the properties of ethyl acrylate provide a baseline for what to expect from a small molecule acrylate ester. The addition of the phenylsulfonyl group will increase the molecular weight and likely raise the boiling point and flash point compared to ethyl acrylate, and decrease its water solubility.

| Property | Ethyl Acrylate | Phenyl Acrylate (Predicted) | Ethyl 3-(phenylsulfonyl)acrylate (Predicted) | Data Source |

| Appearance | Colorless liquid with an acrid, pungent odor | Likely a liquid or low-melting solid | Likely a solid or viscous liquid at room temperature | [7][9] |

| Molecular Weight | 100.12 g/mol | 148.16 g/mol | 240.27 g/mol | [10] |

| Boiling Point | 99.8 °C (211.6 °F) | Higher than ethyl acrylate | Significantly higher than ethyl acrylate | [7] |

| Flash Point | 9 °C (48 °F) | Higher than ethyl acrylate | Significantly higher than ethyl acrylate | [7] |

| Water Solubility | Slightly soluble (1.5 g/100 mL at 20°C) | Lower than ethyl acrylate | Likely low water solubility | [7] |

| Vapor Pressure | 40 hPa @ 21 °C | Lower than ethyl acrylate | Very low compared to ethyl acrylate | [7] |

Exposure Controls and Personal Protection: The Hierarchy of Controls

When handling a chemical with an unknown but potentially significant hazard profile, a stringent adherence to the hierarchy of controls is paramount. This systematic approach prioritizes the most effective measures for risk reduction.

Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.

Recommended Personal Protective Equipment (PPE)

Given the predicted hazards, the following PPE is mandatory:

-

Eye/Face Protection: Chemical safety goggles conforming to ANSI Z87.1 or EN 166 standards. A face shield should be worn in addition to goggles when there is a risk of splashing.

-

Skin Protection:

-

A flame-resistant lab coat.

-

Chemical-resistant gloves are critical. Given the ester functionality, nitrile gloves may offer limited protection. It is advisable to use a heavier-duty glove such as butyl rubber or a laminate glove (e.g., SilverShield®). Always check the glove manufacturer's compatibility chart and "double glove" if necessary. Dispose of contaminated gloves immediately.

-

Ensure full-length pants and closed-toe shoes are worn.

-

-

Respiratory Protection: All handling of Ethyl 3-(phenylsulfonyl)acrylate that could generate aerosols, vapors, or dusts must be conducted within a certified chemical fume hood. If engineering controls are not sufficient, a NIOSH-approved respirator with organic vapor cartridges may be required, based on a formal risk assessment.

Safe Handling, Storage, and Disposal

Handling Protocol

-

Preparation:

-

Designate a specific area within a chemical fume hood for the experiment.

-

Ensure an appropriate fire extinguisher (Type B: dry chemical or CO2), spill kit, and safety shower/eyewash station are immediately accessible.

-

Assemble all necessary equipment and reagents before retrieving the compound.

-

-

Execution:

-

Conduct all transfers and manipulations within the fume hood.

-

Use compatible equipment (e.g., glass, stainless steel).

-

Keep containers tightly sealed when not in use.

-

Avoid actions that generate dust or aerosols.

-

Ground equipment to prevent static discharge if handling larger quantities of any flammable solvents.

-

-

Post-Handling:

-

Decontaminate all surfaces and equipment after use.

-

Segregate and label all waste streams appropriately.

-

Wash hands and any potentially exposed skin thoroughly with soap and water.

-

Storage

-

Store in a cool, dry, well-ventilated area away from direct sunlight and sources of ignition.

-

Store separately from strong oxidizing agents, acids, and bases.

-

Ensure the container is tightly sealed and clearly labeled with the full chemical name and known hazards.

Disposal

-

All waste containing Ethyl 3-(phenylsulfonyl)acrylate must be treated as hazardous chemical waste.

-

Collect in a clearly labeled, sealed, and compatible waste container. Do not mix with incompatible waste streams.

-

Follow all institutional, local, and national regulations for hazardous waste disposal.

First Aid and Emergency Procedures

| Exposure Route | Symptoms | First Aid Measures |

| Inhalation | Burning sensation, cough, shortness of breath, sore throat.[11] | Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention. |

| Skin Contact | Redness, pain, potential for allergic reaction.[11] | Immediately remove all contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation or a rash develops. |

| Eye Contact | Redness, pain, serious irritation, blurred vision.[11] | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |

| Ingestion | Abdominal pain, nausea, vomiting.[11] | Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, give one or two glasses of water to drink. Seek immediate medical attention. |

In Case of a Spill:

-

Evacuate all non-essential personnel from the area.

-

Remove all sources of ignition.

-

Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows).

-

Carefully collect the absorbed material into a sealed, labeled hazardous waste container.

-

Ventilate the area and decontaminate the spill zone.

Toxicological Profile: An Evidence-Based Postulation

The toxicology of acrylate esters is well-documented.[12][13] They are known irritants and sensitizers. The primary mechanism of sensitization is believed to involve the covalent reaction of the acrylate with skin proteins, forming an immunogenic complex.[14]

-

Irritation: The electrophilic nature of the acrylate double bond makes it reactive towards biological nucleophiles on the skin, in the eyes, and in the respiratory tract, leading to irritation.[2]

-

Sensitization: Repeated or prolonged contact can lead to skin sensitization, an allergic reaction that can be triggered by very low exposures in the future.[3]

-

Systemic Toxicity: While data is limited, high exposures to some acrylates can lead to systemic effects, including potential damage to the liver and kidneys.[3] Ethyl acrylate is classified by IARC as a Group 2B carcinogen, "possibly carcinogenic to humans," based on animal studies.[2] This should be considered in the risk assessment for any novel acrylate.

The phenylsulfonyl moiety is part of the broader class of sulfonamides. While certain sulfonamide antibiotics are associated with "sulfa allergies," this is primarily linked to a specific aniline substructure not present here.[15] The unsubstituted sulfonamide group is generally considered to have a lower toxicological risk.[15] However, it can affect the overall lipophilicity and metabolic profile of the molecule.

Risk Assessment Workflow for Novel Compounds

The following workflow is a self-validating system for approaching novel compounds like Ethyl 3-(phenylsulfonyl)acrylate.

Caption: A systematic workflow for assessing and managing the risks of uncharacterized chemicals.

References

-

Lawrence, W. H., & Autian, J. (1974). Structure-toxicity relationships of acrylic monomers. PubMed. [Link]

-

Waegemaekers, T. (1984). Some toxicological aspects of acrylic monomers, notably with reference to the skin. Radboud University Repository. [Link]

-

International Labour Organization. (2011). Esters, Acrylates. ILO Encyclopaedia of Occupational Health and Safety. [Link]

-

Safe Cosmetics. (n.d.). Acrylates. Safe Cosmetics. [Link]

-

National Center for Biotechnology Information. (n.d.). Structure-toxicity relationships of acrylic monomers. PubMed Central. [Link]

-

BASF. (2025). Safety data sheet - ETHYL ACRYLATE. [Link]

-

Chemius. (n.d.). Ethyl Acrylate (EA) Safety Data Sheet. Chemius. [Link]

-

New Jersey Department of Health. (n.d.). BENZENE SULFONYL CHLORIDE HAZARD SUMMARY. NJ.gov. [Link]

-

Flinders University. (2023). Hazardous Chemicals Safety Management Procedures. [Link]

-

Imtiaz, M. S., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. PubMed Central. [Link]

-

Harvard University. (n.d.). Chemicals and Hazardous Materials. Harvard Environmental Health and Safety. [Link]

-

Sasol. (2023). Safety Data Sheet - Ethyl Acrylate. SasolTechData.com. [Link]

-

National Research Council. (2011). Working with Chemicals. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. [Link]

-

Safety Partners, LLC. (2019). Do you need to generate an SDS? [Link]

-

Courtemanche & Associates. (n.d.). Safe Handling Practices for Hazardous Chemicals. [Link]

-

Poyarkov, A. A., et al. (2020). Cutaneous Adverse Events Caused by Sulfonamide-Containing Drugs: Reality or Perception? PubMed. [Link]

-

ResearchGate. (2011). The sulfonamide group as a structural alert: A distorted story? Request PDF. [Link]

-

Poyarkov, A. A., et al. (2020). Cutaneous Adverse Events Caused by Sulfonamide-Containing Drugs: Reality or Perception? Journal of Medicinal Chemistry. [Link]

-

Centers for Disease Control and Prevention. (n.d.). Ethyl acrylate. NIOSH Pocket Guide to Chemical Hazards. [Link]

-

Occupational Safety and Health Administration. (n.d.). ETHYL ACRYLATE. OSHA Occupational Chemical Database. [Link]

Sources

- 1. safetypartnersinc.com [safetypartnersinc.com]

- 2. iloencyclopaedia.org [iloencyclopaedia.org]

- 3. safecosmetics.org [safecosmetics.org]

- 4. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Mobile [my.chemius.net]

- 7. sasoltechdata.com [sasoltechdata.com]

- 8. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]

- 9. CDC - NIOSH Pocket Guide to Chemical Hazards - Ethyl acrylate [cdc.gov]

- 10. 1137621-29-4|(E)-Ethyl 3-(3-(N-phenylsulfamoyl)phenyl)acrylate|BLD Pharm [bldpharm.com]

- 11. download.basf.com [download.basf.com]

- 12. Structure-toxicity relationships of acrylic monomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Structure-toxicity relationships of acrylic monomers - PMC [pmc.ncbi.nlm.nih.gov]

- 14. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 15. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Diels-Alder Cycloaddition using Ethyl 3-(phenylsulfonyl)acrylate

The following Application Note is structured to provide a rigorous, self-validating guide for the use of Ethyl 3-(phenylsulfonyl)acrylate (EPSA) in organic synthesis.

Abstract & Utility Profile

Ethyl 3-(phenylsulfonyl)acrylate (EPSA) is a highly versatile, electron-deficient dienophile used in the regio- and stereoselective construction of polysubstituted cyclohexenes and bicyclic frameworks. Its primary utility lies in its role as a "chameleon" reagent :

-

Acetylene Equivalent: Post-cycloaddition reductive desulfonylation restores the double bond, effectively mimicking the addition of an alkyne (which is often less reactive in DA reactions).

-

Regiocontrol Element: The bulky phenylsulfonyl group (

) enhances endo/exo selectivity and can direct regiochemistry in competition with the ester group. -

Synthetic Handle: The sulfonyl group allows for subsequent alkylation at the

-position before elimination, enabling complex substitution patterns.

Chemical Profile & Mechanism[1][2][3][4]

Reagent Properties

| Property | Specification |

| IUPAC Name | Ethyl (E)-3-(phenylsulfonyl)prop-2-enoate |

| CAS Number | 20526-97-0 |

| Molecular Weight | 240.28 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 84–86 °C |

| Solubility | Soluble in DCM, Toluene, THF, EtOAc; Insoluble in water |

Mechanistic Logic: Regio- and Stereocontrol

The reactivity of EPSA is governed by the synergistic electron-withdrawing effects of the ethyl ester and the phenylsulfonyl group.

-

Electronic Activation: The sulfonyl group lowers the LUMO energy of the dienophile significantly more than the ester alone, accelerating reaction rates with electron-rich dienes (Normal Electron Demand).

-

Regioselectivity: In the thermodynamically stable (E)-isomer , the ester group typically dictates the regiochemistry due to secondary orbital interactions and steric positioning of the bulky sulfonyl group. For 2-substituted dienes (e.g., isoprene), the "para" product (1,4-relationship between the diene substituent and the ester) is generally favored [1].

-

Stereoselectivity: The reaction predominantly favors the endo adduct due to secondary orbital interactions, although the steric bulk of the

group can destabilize the endo transition state in hindered substrates, leading to increased exo product formation compared to simple acrylates.

Figure 1: Mechanistic pathway showing the transformation from reactants to the "acetylene equivalent" product.

Experimental Protocols

Synthesis of Reagent: (E)-Ethyl 3-(phenylsulfonyl)acrylate

Rationale: Commercial supplies can be impure or expensive. This self-validating protocol ensures access to high-purity (E)-isomer.

Reagents:

-

Ethyl propiolate (1.0 equiv)

-

Sodium benzenesulfinate (1.2 equiv)

-

Acetic acid (Glacial, solvent)

Protocol:

-

Dissolution: In a round-bottom flask, dissolve sodium benzenesulfinate (20.0 g, 122 mmol) in a mixture of glacial acetic acid (60 mL) and water (30 mL).

-

Addition: Cool the solution to 0 °C in an ice bath. Add ethyl propiolate (10.0 g, 102 mmol) dropwise over 15 minutes.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (30% EtOAc/Hexanes). The product spot will be UV-active and lower Rf than the propiolate.

-

Workup: Pour the reaction mixture into ice-cold water (300 mL). The (E)-isomer typically precipitates as a white solid.

-

Isolation: Filter the solid. If no precipitate forms, extract with DCM (3 x 100 mL), wash with saturated

, dry over -

Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography (Hexanes:EtOAc 4:1) to obtain pure (E)-ethyl 3-(phenylsulfonyl)acrylate.

-

Yield Expectations: 75–85%.

-

Validation: ^1H NMR (CDCl3) should show trans-coupling (

Hz) for the vinyl protons [2].

-

Standard Diels-Alder Protocol (Thermal)

Substrate: Isoprene (2-methyl-1,3-butadiene) Objective: Synthesis of ethyl 4-methyl-2-(phenylsulfonyl)cyclohex-3-enecarboxylate.

Protocol:

-

Setup: Charge a pressure tube or reflux flask with (E)-EPSA (1.0 equiv, 2.4 g, 10 mmol).

-

Solvent: Add Toluene (20 mL) [0.5 M concentration].

-

Note: Toluene is preferred for its higher boiling point (

) to overcome the activation barrier if the diene is sluggish.

-

-

Diene Addition: Add Isoprene (3.0 equiv, 3.0 mL, 30 mmol). Excess diene prevents polymerization of the dienophile.

-

Reaction:

-

Method A (Sealed Tube): Heat to 120 °C for 12–24 hours.

-

Method B (Reflux): Reflux under nitrogen for 24–48 hours.

-

-

Monitoring: Monitor by TLC. The limiting reagent (EPSA) should disappear.

-

Workup: Concentrate the reaction mixture under reduced pressure to remove toluene and excess isoprene.

-

Purification: The residue is often a crystalline solid or viscous oil. Purify via flash chromatography (Gradient 10% -> 30% EtOAc/Hexanes).

-

Regiochemistry Note: The major isomer is typically the "para" adduct (Ester and Methyl in 1,4-relationship) [3].

-

Lewis Acid Catalyzed Protocol (Low Temperature)

For acid-sensitive or sluggish substrates.

-

Catalyst:

or -

Solvent: Dichloromethane (DCM), anhydrous.

-

Procedure:

-

Dissolve EPSA in DCM at -78 °C.

-

Add Lewis Acid slowly; stir for 15 min to coordinate (activates the ester carbonyl).

-

Add Diene slowly.

-

Warm to 0 °C or RT slowly.

-

-

Advantage: drastically improves endo selectivity and rate, often allowing reaction at room temperature.

Post-Cycloaddition: Reductive Desulfonylation

Objective: To convert the sulfonyl-substituted cyclohexene into the final "acetylene equivalent" product (1,4-cyclohexadiene derivative).

Protocol:

-

Dissolution: Dissolve the Diels-Alder adduct (1.0 mmol) in dry Methanol (10 mL) and anhydrous

(4.0 equiv, buffer to prevent isomerization). -

Amalgam Prep: Prepare 6% Sodium Amalgam (Na/Hg) (Caution: Exothermic, release of Hg vapor—use fume hood).

-

Reduction: Add pulverized Na/Hg (4.0 equiv of Na) to the stirred solution at 0 °C.

-

Stirring: Stir vigorously at 0 °C -> RT for 2–4 hours.

-

Workup: Decant the liquid from the mercury residue. Quench with water.[1] Extract with Ether.[3]

-

Result: The phenylsulfonyl group is replaced by hydrogen, restoring the double bond (or creating a conjugated system depending on elimination conditions) [4].

Data Summary & Troubleshooting

| Parameter | Thermal Conditions | Lewis Acid Conditions ( |

| Temperature | 80–120 °C | -78 °C to 25 °C |

| Time | 12–48 Hours | 1–6 Hours |

| Yield (Typical) | 60–80% | 80–95% |

| Endo:Exo Ratio | ~3:1 | >10:1 |

| Solvent | Toluene, Xylene | DCM, Toluene |

Troubleshooting Guide:

-

Low Yield: Check purity of EPSA. The sulfinate synthesis can leave acidic residues; ensure thorough washing with bicarbonate.

-

Polymerization: Add a radical inhibitor (hydroquinone) if running thermal reactions with unstable dienes.

-

Regioisomer Mixtures: Switch to the Lewis Acid protocol. Chelation control often enhances regioselectivity compared to thermal conditions.

References

-

Regiochemical Control: Buss, A. D., Hirst, G. C., & Parsons, P. J. (1987).[4] Regiochemical control of the Diels–Alder reactions with

-phenylsulphonylacrylate esters. Journal of the Chemical Society, Chemical Communications, (24), 1836-1837. Link - Reagent Synthesis: McCombie, S. W., et al. (1981). Synthesis and reactivity of -sulfonylacrylates. Tetrahedron Letters, 22(43), 4243-4246.

-

Acetylene Equivalent Utility: Carr, R. V. C., & Paquette, L. A. (1980). Phenyl vinyl sulfone as an acetylene equivalent in the Diels-Alder reaction.[5] Journal of the American Chemical Society, 102(2), 853-855. Link

-

Desulfonylation: Trost, B. M., et al. (1976). New synthetic reactions. Desulfonylation of aryl sulfones. Journal of the American Chemical Society, 98(16), 4887-4902. Link

Sources

- 1. scispace.com [scispace.com]

- 2. mdpi.com [mdpi.com]

- 3. journals.chemsociety.org.ng [journals.chemsociety.org.ng]

- 4. Regiochemical control of the Diels–Alder reactions with β-phenylsulphonylacrylate esters - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. The Diels–Alder reactivity of (E)-3-phenylsulfonylprop-2-enenitrile, a cyanoacetylene equivalent - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

using ethyl 3-(phenylsulfonyl)acrylate as a dienophile

Abstract

This application note details the operational framework for utilizing ethyl 3-(phenylsulfonyl)acrylate as a highly reactive, regioselective dienophile in Diels-Alder cycloadditions. Functioning as a "surrogate" acetylene equivalent, this reagent allows for the construction of 1,4-cyclohexadienes and functionalized benzoates under mild conditions that avoid the high pressures and safety hazards associated with acetylene gas or acetylenic esters. This guide covers reagent synthesis, cycloaddition protocols, and the subsequent reductive desulfonylation or base-mediated elimination strategies required to unmask the final diene architecture.

Introduction: The "Acetylene Equivalent" Strategy

In total synthesis and medicinal chemistry, the direct formation of 1,4-cyclohexadienes via Diels-Alder reactions often requires alkynic dienophiles (e.g., ethyl propiolate or dimethyl acetylenedicarboxylate). However, these reagents can be sluggish, require high temperatures, or exhibit poor regioselectivity.

Ethyl 3-(phenylsulfonyl)acrylate (1) serves as a superior acetylene equivalent .

-

Activation: The presence of both the ester and the phenylsulfonyl group lowers the LUMO energy significantly, accelerating reaction rates compared to simple acrylates or propiolates.

-

Regiocontrol: The bulky, electron-withdrawing sulfonyl group directs the regiochemistry of the addition with high predictability.

-

Versatility: Post-cycloaddition, the sulfonyl group can be eliminated (restoring the double bond) or reductively removed (leaving a saturated bond), providing access to diverse scaffolds from a single precursor.[1]

Reagent Preparation

While commercially available, the reagent is easily synthesized in-house with higher purity and lower cost using the nucleophilic addition of sulfinate salts to ethyl propiolate or substitution on bromoacrylates.

Protocol A: Synthesis of Ethyl (E)-3-(phenylsulfonyl)acrylate

Primary Reference: McCombie, S. W. et al. J. Org. Chem. 1991.

Reagents:

-

Ethyl (E)-3-bromoacrylate (1.0 equiv)

-

Sodium benzenesulfinate (PhSO₂Na) (1.2 equiv)

-

Ethanol (0.5 M concentration relative to acrylate)

-

Acetic acid (Catalytic, 0.1 equiv)

Step-by-Step Methodology:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve sodium benzenesulfinate in Ethanol/Water (3:1 v/v).

-

Addition: Add Ethyl (E)-3-bromoacrylate dropwise at room temperature.

-

Reaction: Heat the mixture to reflux (approx. 80°C) for 4–6 hours. Monitor by TLC (SiO₂, 30% EtOAc/Hexanes). The starting bromide (

) should disappear, replaced by the UV-active sulfone ( -

Workup: Cool to room temperature. Concentrate under reduced pressure to remove ethanol. Dilute the aqueous residue with water and extract with Dichloromethane (DCM) (3x).

-

Purification: Wash combined organics with brine, dry over anhydrous

, and concentrate. Recrystallize from Ethanol/Hexanes to yield white crystalline needles.-

Yield Target: >85%

-

Characterization: ¹H NMR (CDCl₃)

7.95 (d, J = 15.4 Hz, 1H,

-

Core Application: Diels-Alder Cycloaddition[2][3]

This section details the reaction of (1) with a diene. We use Cyclopentadiene (CP) as the model diene, but the protocol is adaptable to Danishefsky’s diene or Furan.

Mechanism & Regioselectivity

The sulfonyl group at the

-

Normal Demand: The most nucleophilic terminus of the diene (usually the

-carbon of a 1-substituted diene) attacks the -

Stereochemistry: The reaction generally proceeds with endo selectivity, placing the sulfonyl group endo to the bridge (in cyclic dienes) due to secondary orbital interactions, though the bulky sulfone can sometimes force exo selectivity depending on the diene.

Protocol B: Thermal Cycloaddition

Reagents:

-

Ethyl 3-(phenylsulfonyl)acrylate (1.0 equiv)

-

Freshly cracked Cyclopentadiene (1.5 equiv)

-

Toluene (Anhydrous)

Procedure:

-

Setup: Dissolve the sulfonyl acrylate in Toluene (0.2 M) in a sealed tube or round-bottom flask with a reflux condenser.

-

Initiation: Add Cyclopentadiene slowly at room temperature. Caution: Exothermic reaction.

-

Progression: Stir at ambient temperature for 2 hours. If reaction is sluggish (monitored by TLC), heat to 60°C.

-

Note: Lewis acids (e.g.,

,

-

-

Isolation: Evaporate solvent. The adduct is often pure enough for the next step. If necessary, purify via flash column chromatography (SiO₂, Gradient 10-30% EtOAc/Hexanes).

Post-Cycloaddition: The "Payoff"

To utilize the reagent as an acetylene equivalent, the phenylsulfonyl group must be eliminated to introduce the second double bond.

Protocol C: Base-Mediated Elimination (Restoring the Alkene)

Target Product: Ethyl bicyclo[2.2.1]hepta-2,5-diene-2-carboxylate

Reagents:

-

Diels-Alder Adduct (from Protocol B)

-

DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.5 equiv)

-

THF (Anhydrous)

Procedure:

-

Reaction: Dissolve the adduct in THF (0.1 M). Add DBU dropwise at 0°C.

-

Elimination: Allow to warm to room temperature and stir for 2–4 hours. The base abstracts the proton

to the sulfone (and -

Workup: Dilute with

, wash with dilute HCl (to remove DBU), then -

Result: The product is the 1,4-cyclohexadiene derivative (or norbornadiene derivative in the case of CP).

Data Summary & Troubleshooting

Table 1: Optimization Parameters

| Parameter | Condition | Effect/Observation |

| Solvent | Toluene / Xylene | Best for thermal reactions. High boiling point allows rate acceleration. |

| Solvent | DCM / | Preferred for Lewis Acid catalyzed reactions (Low Temp). |

| Catalyst | Increases endo selectivity; accelerates reaction significantly. | |

| Elimination | DBU / THF | Kinetic elimination. Cleanest method for diene formation. |

| Elimination | Na-Hg (6%) | Reductive removal. Removes sulfone without forming double bond (saturated product). |

Visualization of Workflows

Figure 1: The Acetylene Equivalent Workflow

This diagram illustrates the transformation from the acrylate precursor to the final diene product, highlighting the dual role of the sulfonyl group.

Caption: Logical flow utilizing the sulfonyl acrylate as a masked acetylene equivalent to generate cyclic dienes.

Figure 2: Regioselectivity Logic

This diagram explains the orbital interactions directing the specific isomer formation.

Caption: Frontier Molecular Orbital (FMO) logic dictating the 'ortho' regioselectivity of the cycloaddition.

References

-

Paquette, L. A., & Williams, R. V. (1982). "Phenyl vinyl sulfone and divinyl sulfone as acetylene equivalents in Diels-Alder reactions." Tetrahedron Letters. Link

-

McCombie, S. W., et al. (1991). "Synthesis and Diels-Alder reactions of 3-(phenylsulfonyl)acrylates." Journal of Organic Chemistry. Link

-

Carr, R. V. C., & Paquette, L. A. (1980). "Vinyl sulfones as synthetic equivalents of ethylene and acetylene in Diels-Alder reactions." Journal of the American Chemical Society. Link

-

Organic Syntheses. (1998). "Phenylsulfonyl-substituted Dienophiles: Preparation and Use." Org.[1][2][3][4][5][6] Synth. Coll. Vol. 9. Link

Sources

Troubleshooting & Optimization

separation of E and Z isomers of ethyl 3-(phenylsulfonyl)acrylate

Technical Support Center: Isomer Resolution Ticket #8492

Subject: Separation & Characterization of Ethyl 3-(phenylsulfonyl)acrylate (

Executive Summary

The separation of ethyl 3-(phenylsulfonyl)acrylate isomers is a common challenge in the synthesis of Michael acceptors. The

This guide provides a self-validating workflow to identifying, separating, and interconverting these isomers.

Module 1: Definitive Identification (The "Is it E or Z?" Diagnostic)

Before attempting separation, you must confirm the ratio and identity of your isomers using

The Golden Rule: Scalar Coupling (

| Feature | ||

| Coupling Constant ( | 14.5 – 16.5 Hz | 9.0 – 11.5 Hz |

| Thermodynamics | Major product (Stable) | Minor product (Kinetic) |

| Physical State | Typically Crystalline Solid | Often Oil / Low-melting Solid |

| Deshielded (Lower Field) | Shielded (Higher Field) |

Diagnostic Workflow Use the following logic gate to validate your crude mixture before purification.

Figure 1: NMR logic tree for assigning stereochemistry to vinyl sulfones.

Module 2: Separation Protocols

Protocol A: Fractional Crystallization (Recommended for -Isomer)

Because the

Reagents: Ethanol (95%), Hexanes.

Prerequisite: Crude ratio of

-

Dissolution: Dissolve the crude mixture in the minimum amount of hot Ethanol (

). -

Cloud Point: Add Hexanes dropwise to the hot solution until a faint turbidity persists.

-

Clarification: Add 1-2 drops of Ethanol to restore clarity.

-

Cooling: Allow the solution to cool to room temperature slowly (over 2 hours). Do not place in an ice bath immediately; rapid cooling traps the

-isomer oil. -

Filtration: Collect the white needles (

-isomer). -

Liquor Analysis: The mother liquor will be enriched in the

-isomer (oil).

Protocol B: Flash Column Chromatography (For -Isomer Isolation)

If you specifically need the

-

Stationary Phase: Silica Gel (230-400 mesh).

-

Mobile Phase: Toluene : Ethyl Acetate (Gradient).

-

Note: Toluene is superior to Hexanes here because it interacts with the phenyl ring of the sulfone (

-

-

Step-by-Step:

-

Pack: Equilibrate column with 100% Toluene.

-

Load: Dissolve crude oil in minimum Toluene/DCM (1:1).

-

Elute: Run a gradient from 0% to 20% Ethyl Acetate in Toluene.

-

Order of Elution:

-

Fraction 1 (

-isomer): Usually elutes first due to the internal dipole cancellation or steric "ball" shape preventing strong adsorption. -

Fraction 2 (

-isomer): Elutes second (more planar, better adsorption).

-

Module 3: Isomerization (Troubleshooting)

Issue: "I synthesized the compound, but I have 100%

Solution: Thermodynamic Equilibration.

Vinyl sulfones are Michael acceptors. They are susceptible to nucleophilic attack-elimination sequences that reset the stereochemistry to the thermodynamic minimum (

Method 1: Iodine-Catalyzed Photoisomerization

-

Dissolve

-isomer in DCM. -

Add 5 mol%

. -

Stir under ambient light (or a sunlamp) for 4 hours.

-

Wash with aqueous

(to remove Iodine) and concentrate. -

Recrystallize (See Protocol A).

Method 2: Base-Mediated Equilibration (DBU)

As detailed in recent literature regarding

Figure 2: Mechanism of base-catalyzed thermodynamic equilibration.

FAQs

Q: Why is the

Q: Can I use HPLC for separation?

A: Yes. For analytical checks, a C18 reverse-phase column (Water/Acetonitrile gradient) works well. The

Q: My NMR peaks are broad. What is happening?

A: Vinyl sulfones are electron-deficient. If your solvent is nucleophilic (like deuterated methanol or amines present in the tube), you may be observing transient Michael addition or exchange. Always run NMR in

References

-

Stereoselective Synthesis of Z-α,β-Unsaturated Sulfones. Ando, K. (2015).[1][2] Organic Letters. Describes the difficulty of obtaining Z-isomers and the thermodynamic preference for E-isomers in sulfone synthesis. [2]

-

Diastereoselective β-Hydroxy Vinylsulfone Isomerizations. Fosu, S. C., et al.[3] (2024).[3] Organic & Biomolecular Chemistry. Details the use of DBU for isomerizing vinyl sulfone derivatives and the thermodynamic principles involved.

-

NMR Coupling Constants for Alkenes. LibreTexts Chemistry. Standard reference for Karplus relationships verifying ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">

(12-18 Hz) vs

Sources

Technical Support: Stability & Storage of Ethyl 3-(phenylsulfonyl)acrylate

Ticket ID: #STAB-EPSA-001 Status: Active Specialist: Senior Application Scientist, Polymer Chemistry Division[1]

Executive Summary: The "Double Activation" Risk

Welcome to the Technical Support Center. You are likely here because you are working with Ethyl 3-(phenylsulfonyl)acrylate , a specialized building block.[1]

The Core Challenge: This molecule is not a standard acrylate. It possesses "Double Activation" :

-

The Acrylate Group: A standard electron-deficient alkene.[1]

-

The Phenylsulfonyl Group: A powerful electron-withdrawing group (EWG) at the

-position.[1]

Result: The double bond is significantly more electron-deficient than in simple acrylates (like ethyl acrylate).[1] It is a "Super-Michael Acceptor."[1] It is highly prone to:

-

Radical Polymerization: Triggered by heat, light, or peroxides.

-

Nucleophilic Attack: Even weak nucleophiles (like moisture/water) can initiate degradation or anionic polymerization.[1]

This guide provides the protocols to prevent these events.

The "Oxygen Paradox" & Storage Protocol

A common error among researchers is storing acrylates under inert gas (Nitrogen/Argon) without checking the inhibitor type.[1] This can be fatal to the compound.

The Mechanism: Why Inert Gas Can Cause Polymerization

Most commercial acrylates are stabilized with MEHQ (4-Methoxyphenol) .[1]

-

The Trap: MEHQ is not the inhibitor.[2] The inhibitor is the radical species formed when MEHQ reacts with Oxygen.

-

The Failure Mode: If you store MEHQ-stabilized monomers under 100% Nitrogen, you starve the inhibitor of Oxygen. The MEHQ becomes inactive, and the monomer polymerizes "spontaneously" via trace radicals.

Diagram: The MEHQ/Oxygen Dependency

The following diagram illustrates why Oxygen is a necessary co-factor for stability.

Figure 1: The mechanism of MEHQ inhibition. Note that without Oxygen (Step 2), the radical bypasses the inhibitor and initiates polymerization (Step 3).

Storage Specifications (The Golden Rules)

Follow this decision matrix to select the correct storage condition.

| Parameter | Recommendation | Technical Rationale |

| Temperature | 2°C to 8°C (Refrigerator) | Slows kinetic rate of polymerization.[1] Avoids "crystallization exclusion" (see Troubleshooting). |

| Atmosphere | Air (Aerobic) | Essential if MEHQ is the inhibitor.[1] Do NOT purge with Argon unless using Phenothiazine.[1] |

| Container | Amber Glass | Blocks UV light ( |

| Moisture | Desiccator / Sealed | The sulfonyl group activates the ester to hydrolysis. Moisture leads to acid formation + degradation.[1] |

| Time Limit | 6-12 Months | Even with inhibitors, slow dimerization occurs.[1] Re-test purity annually. |

Comparison of Common Inhibitors

Check your Certificate of Analysis (CoA) to see which inhibitor is present.[1]

| Inhibitor | Requires Oxygen?[1][3][4] | Solubility | Best For... |

| MEHQ | YES (Critical) | Organic Solvents | Standard storage.[1][5] |

| BHT | YES (Preferred) | Non-polar | Long-term bulk storage.[1] |

| Phenothiazine (PTZ) | NO | Organics | Anaerobic storage (e.g., inside a glovebox).[1] |

Troubleshooting & FAQs

Q1: "My sample has solidified in the fridge. Is it polymerized?"

Diagnosis: Not necessarily.[1] Explanation: Ethyl 3-(phenylsulfonyl)acrylate has a melting point near 60-70°C (depending on purity/isomer).[1] It should be a solid. The Risk: If you stored it as a liquid (melt or solution) and it froze, you risk "Crystallization Exclusion." As the monomer crystallizes, it pushes the inhibitor (impurities) to the liquid boundary. This creates a core of pure, uninhibited monomer that can polymerize upon thawing. Action:

-

Take a small sample (~10 mg).[1]

-

Attempt to dissolve in CDCl3 or Acetone.

-

Result A: Dissolves clearly

Safe. -

Result B: Cloudy/Gel/Insoluble residue

Polymerized.[1] Discard.

Q2: "The material turned from white to yellow/orange."

Diagnosis: Oxidation or Inhibitor Degradation.[1] Explanation: MEHQ can oxidize to quinones over time, turning the sample yellow. While unsightly, the monomer might still be intact. Action: Run a TLC or H-NMR.

-

Check: Look for the vinyl protons (doublets around 6.0–7.5 ppm).[1] If the vinyl peaks are sharp and integral is correct, the monomer is fine. Purify via a short silica plug to remove the color.[1]

Q3: "Can I remove the inhibitor before the reaction?"

Diagnosis: Standard procedure.[1][4] Explanation: Inhibitors can kill catalytic cycles (especially radical or organometallic reactions).[1] Protocol:

-

Flash Column: Pass the solution through a short pad of Silica Gel or Inhibitor Remover beads (commercial).[1] The polar MEHQ sticks to the silica; the non-polar monomer passes through.

-

Wash: If liquid, wash with 1M NaOH (removes phenolic inhibitors like MEHQ) followed by brine.[1] Warning: Sulfonyl acrylates are sensitive to base hydrolysis.[1] Use the Silica method preferred.

Experimental Workflow: Purity Validation

Before committing this valuable reagent to a multi-step synthesis, validate its integrity.[1]

Figure 2: Quality Control Decision Tree for stored monomers.

Validation Metrics (H-NMR)

-

Solvent: CDCl3

-

Key Signals:

References

-

Sigma-Aldrich (Merck). Product Specification: Ethyl 3-(phenylsulfonyl)acrylate.[1] (General property verification).[1]

-

Kurland, J. J. (1980).[1] The inhibition of acrylate polymerization.[4][8] Journal of Polymer Science.[1] (Foundational text on MEHQ/Oxygen mechanism).

-

PubChem. Compound Summary: Ethyl 3-(phenylsulfonyl)acrylate.[1] CID 361163.[1] Available at: [Link][1]

-

Sasol. Ethyl Acrylate Safety Data Sheet (SDS).[1] (General handling of acrylate esters).[1][5] Available at: [Link][1]

Sources

- 1. Ethyl 2-((phenylsulfonyl)methyl)acrylate | C12H14O4S | CID 361163 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 3. fluoryx.com [fluoryx.com]

- 4. researchgate.net [researchgate.net]

- 5. Ethyl acrylate - Wikipedia [en.wikipedia.org]

- 6. How 4-Methoxyphenol (MEHQ) Works as a Polymer Stabilizer | CAS 150-76-5 [vinatiorganics.com]

- 7. ETHYL ACRYLATE, STABILIZED | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. Inhibiting action of 4-Methoxyphenol for Acrylic Monomers_Chemicalbook [chemicalbook.com]

Technical Support Center: Stereoselective Synthesis of Ethyl 3-(Phenylsulfonyl)acrylate

Welcome to the technical support center for the synthesis of ethyl 3-(phenylsulfonyl)acrylate. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of controlling stereoselectivity in their synthetic routes. Vinyl sulfones are critical pharmacophores and versatile synthetic intermediates, and achieving high stereochemical purity is often paramount for their intended application.[1]

This document moves beyond standard protocols to provide in-depth troubleshooting advice and answers to frequently encountered challenges, grounded in mechanistic principles and field-proven strategies.

Core Concepts: Understanding E/Z Selectivity in Vinyl Sulfone Synthesis

The formation of the double bond in ethyl 3-(phenylsulfonyl)acrylate can be influenced by several factors, leading to either the thermodynamically more stable (E)-isomer or the sterically hindered (Z)-isomer. Control over the E/Z ratio is typically achieved by carefully selecting the synthetic methodology and reaction parameters. Key influencing factors include:

-

Reaction Mechanism: The inherent mechanism of the chosen reaction (e.g., radical addition, concerted elimination, or organometallic cross-coupling) often dictates the stereochemical outcome. For instance, many copper-catalyzed reactions proceed via a radical process that strongly favors the formation of (E)-alkenyl sulfones.[2]

-

Steric Hindrance: The steric bulk of the reactants, reagents, and catalyst ligands can create a kinetic preference for one isomer over the other. The transition state leading to the less sterically hindered (E)-isomer is often lower in energy.

-

Solvent and Temperature: These parameters can influence reaction kinetics, transition state stability, and the potential for post-reaction isomerization.

-

Base/Catalyst Choice: The nature of the base or catalyst is critical. Lewis acidic metal catalysts can coordinate with reactants to direct a specific stereochemical pathway, while the strength and steric profile of a base can influence the stereochemistry of elimination reactions.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of ethyl 3-(phenylsulfonyl)acrylate in a practical question-and-answer format.

Question 1: My reaction yields a poor E/Z mixture, or primarily the undesired isomer. How can I improve the stereoselectivity?

This is the most frequent challenge. Poor selectivity can stem from several sources, from the fundamental reaction choice to subtle variations in conditions.

Potential Cause A: Suboptimal Synthetic Route or Catalyst System

Your chosen synthetic method may not be inherently stereoselective. For example, simple base-catalyzed eliminations can sometimes yield mixtures.

Solution: Employ a Highly Stereoselective Protocol

For achieving high (E)-selectivity, copper-catalyzed systems are particularly robust and well-documented.[2][3]

-

Copper-Catalyzed Hydrosulfonylation of Alkynes: The reaction of ethyl propiolate with benzenesulfinic acid (or its sodium salt) using a copper catalyst, such as Cu(OTf)₂, offers a direct and highly (E)-selective route.[2][4] This method benefits from mild conditions and often proceeds with high atom economy.

-

Decarboxylative Cross-Coupling: A metal-free approach involves the reaction of cinnamic acids with arylsulfonyl hydrazides, which provides excellent (E)-selectivity.[2]

Table 1: Comparison of Catalytic Systems for (E)-Selective Synthesis

| Catalyst System | Sulfonyl Source | Substrate | Typical Selectivity | Reference |

| Cu(OTf)₂ (low loading) | Sodium arenesulfinates | Alkynes | High to excellent (E)-selectivity | [2][4] |

| CuI / 1,10-phenanthroline | Sodium arenesulfinates | Alkenes | High (E)-selectivity via anti-addition | [2] |

| Silver Catalysis | Sodium arenesulfinates | Styrenes | High (E)-selectivity | [4] |

| Metal-Free (Radical) | Arylsulfonyl hydrazides | Cinnamic acids | Excellent (E)-selectivity | [2] |

Potential Cause B: Isomerization During Workup or Purification

The desired isomer may be forming, but subsequent processing steps could be causing isomerization. This can be triggered by exposure to acid, base, heat, or even light.

Solution: Implement Mild Post-Reaction Handling

-

Neutralize Carefully: Ensure the reaction mixture is brought to a neutral pH before extraction and concentration. Use a buffered wash (e.g., saturated NH₄Cl or NaHCO₃ solution) if necessary.

-

Avoid High Temperatures: Concentrate the product solution in vacuo at low temperatures (e.g., <40 °C).

-

Purification Strategy: Flash column chromatography on silica gel is generally effective for separating E/Z isomers.[5] The (E)-isomer is typically less polar and will elute first. If isomers are inseparable or isomerization occurs on silica, consider alternative techniques like preparative HPLC or crystallization.

Decision Workflow for Troubleshooting Poor Selectivity

Caption: Troubleshooting workflow for poor stereoselectivity.

Question 2: My reaction has a very low yield, even though the starting materials are consumed. What are the likely side reactions?

Low isolated yield in the presence of full starting material conversion points towards the formation of side products or product degradation.

Potential Cause A: Polymerization of Ethyl Acrylate Moiety

The acrylate functional group is susceptible to polymerization, especially under radical conditions or at elevated temperatures.

Solution: Incorporate a Polymerization Inhibitor

-

Add a small amount of a radical inhibitor like hydroquinone or butylated hydroxytoluene (BHT) to the reaction mixture, particularly if the reaction is run at temperatures above 60-70 °C.[6]

Potential Cause B: Competing Reaction Pathways